Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity with different reagents, the type of reactions it undergoes (substitution, addition, elimination, etc.), and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to the compound , have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these compounds demonstrated significant antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Anticancer Activity
- Novel thiophene and benzothiophene derivatives, which include similar structures, were synthesized and evaluated for anti-cancer activity. Certain compounds showed notable activity against various tumor cell lines including breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and normal fibroblast human cell lines (Mohareb et al., 2016).
- Another study on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, a structurally related compound, reported pronounced anti-proliferative activity and tumor cell selectivity in various tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells (Thomas et al., 2017).
Synthesis and Characterization
- Studies involving the synthesis and characterization of related thiophene derivatives have been conducted. These studies include the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their evaluation for antimicrobial activity (Spoorthy et al., 2021).
- The crystal and molecular structures of related compounds have been studied, providing valuable insights into their molecular configurations and potential applications in chemical synthesis (Kaur et al., 2012).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.
Future Directions
This involves predicting or proposing future research directions or applications of the compound based on its properties and behavior.
Please consult with a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-3-23-17(21)15-13(11-4-6-12(22-2)7-5-11)10-24-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFYIRHKNCDTIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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